3-Azido-1-cyclooctylazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-cyclooctylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c12-14-13-10-8-15(9-10)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKOIRPMPSHQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azido 1 Cyclooctylazetidine and Its Derivatives
Strategies for the Construction of the Azetidine (B1206935) Ring System
The formation of the azetidine ring is a cornerstone of the synthesis. magtech.com.cn A variety of synthetic strategies have been developed to construct this strained heterocyclic scaffold. magtech.com.cn Common approaches include intramolecular cyclization reactions, where a C-N bond is formed to close the four-membered ring. clockss.org These methods often involve the nucleophilic displacement of a leaving group by a nitrogen atom. clockss.org Alternative strategies include cycloaddition reactions and ring expansions of smaller heterocycles like aziridines. magtech.com.cn The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One prevalent method involves the intramolecular cyclization of γ-aminoalcohols or their derivatives (e.g., γ-haloamines). clockss.org For instance, the treatment of 1,3-propanediols can lead to 1,3-disubstituted azetidines via in situ generated bis-triflates and subsequent reaction with a primary amine. organic-chemistry.org Another powerful approach is the intramolecular aminolysis of epoxides, such as the lanthanide-catalyzed ring-opening of 3,4-epoxy amines, which can proceed with high regioselectivity to yield functionalized azetidines. frontiersin.org
Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge, and numerous stereoselective and stereospecific methods have been developed. nih.gov These approaches are critical for accessing enantiopure azetidine derivatives, which are often required for biological applications. acs.org
Stereospecific methods, where the stereochemistry of the starting material dictates the stereochemistry of the product, are common. For example, the conversion of an electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine can be stereospecifically oxidized to form azetidine-cis-2,3-dicarboxylic acid. nih.gov
Stereoselective syntheses often employ chiral catalysts or auxiliaries to control the formation of new stereocenters. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines allows for the convenient introduction of two versatile functionalities onto the azetidine ring with complete absolute and relative stereocontrol. acs.org Iodine-mediated cyclization of homoallyl amines can also deliver cis-2,4-disubstituted azetidines diastereoselectively. nih.gov
Table 1: Selected Stereoselective Methods for Azetidine Synthesis
| Method | Catalyst / Reagent | Substrate Type | Key Feature |
|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst | Chiral N-propargylsulfonamides | Forms chiral azetidin-3-ones with high e.e. nih.gov |
| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine | Azetines | Enantioselective difunctionalization to 2,3-disubstituted azetidines. acs.org |
| Iodine-Mediated Cyclization | Iodine | Homoallyl amines | Diastereoselective formation of cis-2,4-azetidines via 4-exo trig cyclization. nih.gov |
| Superbase-Induced Rearrangement | Strong alkali amide bases | Chiral oxirane derivatives | Stereo- and diastereo-specific preparation of 2-arylazetidines. acs.orgresearchgate.net |
The introduction of the cyclooctyl group at the nitrogen atom of the azetidine ring is typically achieved through N-alkylation. acsgcipr.org This transformation can be performed on a pre-formed azetidine ring or on an acyclic precursor prior to cyclization. The most common method involves the reaction of a secondary azetidine (N-H) with a cyclooctyl electrophile.
Standard SN2 reaction conditions are often effective, utilizing reagents such as cyclooctyl bromide, cyclooctyl iodide, or a cyclooctyl sulfonate (e.g., tosylate or mesylate) in the presence of a suitable base to neutralize the acid generated during the reaction. acsgcipr.org The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Alternatively, reductive amination provides another route for installing the cyclooctyl group. This involves reacting the secondary azetidine with cyclooctanone (B32682) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This two-step, one-pot procedure first forms an intermediate enamine or iminium ion, which is then reduced in situ to the N-cyclooctylazetidine.
Introduction and Functionalization of the Azide (B81097) Moiety at the 3-Position
The azide group is a versatile functional group that can be introduced into the azetidine ring through several methods. It serves as a precursor for amines via reduction or can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
The most direct method for introducing the azide group at the C3 position is through a nucleophilic substitution reaction. masterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile and can efficiently displace a suitable leaving group from the 3-position of the azetidine ring. masterorganicchemistry.com
This protocol typically involves a 1-cyclooctylazetidine precursor bearing a good leaving group at the C3 position, such as a tosylate, mesylate, or halide. The reaction is carried out using an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com The reaction generally proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the C3 carbon. This is a crucial consideration when planning the synthesis of a specific stereoisomer.
Table 2: Common Reagents for Nucleophilic Azidation
| Azide Source | Leaving Group (on substrate) | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Sodium Azide (NaN₃) | -OTs, -OMs, -Br, -I | DMF, DMSO, Acetonitrile | Widely used, inexpensive, and effective for SN2 displacement. masterorganicchemistry.com |
| Lithium Azide (LiN₃) | -OTs, -OMs, -Br, -I | THF, DMF | Offers good solubility in various organic solvents. |
| Trimethylsilyl Azide (TMSN₃) | Epoxide, -OH (with Lewis acid) | CH₂Cl₂, THF | Used for ring-opening of epoxides or activation of alcohols. |
| Diphenylphosphoryl Azide (DPPA) | -OH (Mitsunobu reaction) | THF, Dioxane | Allows for direct conversion of alcohols to azides with inversion of configuration. |
Achieving regioselective and diastereoselective azidation is paramount for the synthesis of a precisely substituted molecule like 3-azido-1-cyclooctylazetidine. The regioselectivity is inherently controlled by starting with a precursor that is functionalized only at the 3-position. For instance, the synthesis would begin with a 1-cyclooctylazetidin-3-ol (B1482183) or a related derivative.
Diastereoselectivity is achieved by controlling the stereochemistry of the C3 center. If the synthesis starts from an enantiomerically pure azetidin-3-ol (B1332694), the subsequent conversion to a leaving group and SN2 displacement by the azide ion will proceed with inversion of configuration. clockss.org This allows for the predictable formation of a single diastereomer of the final product. For example, starting with (R)-1-cyclooctylazetidin-3-ol would lead to (S)-3-azido-1-cyclooctylazetidine. The stereochemical outcome is a direct consequence of the SN2 reaction mechanism.
Multi-Step Synthesis Protocols and Reaction Optimization for this compound
A plausible multi-step synthesis for this compound would integrate the strategies discussed above. A general synthetic pathway could be envisioned as follows:
Azetidine Ring Formation : Construction of a suitable N-protected azetidin-3-ol or azetidin-3-one (B1332698) using a method that allows for potential stereocontrol, such as the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine. frontiersin.org
N-Deprotection/Alkylation : If a protecting group is used, it must be removed. The resulting secondary azetidine is then N-alkylated with a cyclooctyl halide or via reductive amination with cyclooctanone to install the 1-cyclooctyl moiety.
Functionalization at C3 : If starting from azetidin-3-one, it would be reduced to azetidin-3-ol. The hydroxyl group is then converted into a good leaving group, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Azide Introduction : The final step involves the nucleophilic substitution of the leaving group at C3 with sodium azide in a polar aprotic solvent to yield this compound. masterorganicchemistry.com
Reaction Optimization is crucial at each stage to maximize yield and purity. Key parameters for optimization include:
Solvent and Temperature : The choice of solvent can significantly impact reaction rates and selectivity. Temperature control is essential, particularly for managing the strained azetidine ring, which can be prone to ring-opening under harsh conditions.
Reagents and Catalysts : Screening different bases, leaving groups, or catalysts (for the ring formation step) can lead to improved efficiency. nih.gov
Protecting Groups : The selection of a suitable nitrogen protecting group (e.g., Boc, Cbz, or a sulfonyl group) is critical. nih.gov The protecting group must be stable to the reaction conditions of subsequent steps and be removable without affecting the azetidine ring.
Purification : Chromatographic purification is often necessary to separate diastereomers or remove impurities, especially given that diastereomers of protected azetidines can often be separated by normal phase chromatography. acs.org
By carefully optimizing these parameters, a robust and efficient synthesis of this compound can be developed.
Synthesis of Key Precursors and Advanced Intermediates.
The synthesis of this compound hinges on the initial construction of a crucial precursor, 1-cyclooctylazetidin-3-ol. A plausible and efficient method for the preparation of this intermediate is through the reductive amination of cyclooctanone with a suitable azetidine synthon.
A proposed synthetic route commences with the reaction of cyclooctanone and azetidin-3-ol. This transformation can be achieved under standard reductive amination conditions, employing a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or methanol. Methanol is a common solvent for reductive aminations and is unlikely to compete with the more nucleophilic amine. stackexchange.com
Following the successful synthesis of 1-cyclooctylazetidin-3-ol, the next critical step is the conversion of the hydroxyl group to an azide. The Mitsunobu reaction is a powerful and widely used method for this transformation, allowing for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. nih.govnih.govorganic-chemistry.org In this case, 1-cyclooctylazetidin-3-ol would be treated with hydrazoic acid (HN₃) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govmedchemexpress.comorganic-chemistry.org It is important to note that the use of the highly toxic hydrazoic acid requires careful handling. cmu.edu Alternative, safer methods for the direct conversion of alcohols to azides have been developed, such as using diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com Another approach involves a one-pot procedure using triphenylphosphine, iodine, imidazole, and sodium azide in DMSO. ias.ac.in
The successful execution of this sequence provides the target compound, this compound.
Table 1: Proposed Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Cyclooctanone, Azetidin-3-ol | Sodium triacetoxyborohydride, Dichloromethane | 1-Cyclooctylazetidin-3-ol |
Divergent Synthesis of Structurally Related Analogs for Research Applications.
The this compound scaffold is a valuable starting point for the divergent synthesis of a library of structurally related analogs for research purposes. The azide functional group is particularly amenable to a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles by reacting the azide with a terminal alkyne. wikipedia.orgorganic-chemistry.org
By employing a range of substituted alkynes, a diverse array of 1-(1-cyclooctylazetidin-3-yl)-1H-1,2,3-triazole derivatives can be synthesized. This modular approach enables the introduction of various functionalities, such as aromatic rings, aliphatic chains, and other heterocyclic systems, onto the azetidine core. nih.govfrontiersin.org The resulting triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govarabjchem.orgresearchgate.net
Furthermore, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for the synthesis of these triazole analogs, which can be advantageous when working with sensitive biological systems. wikipedia.org Beyond cycloaddition reactions, the azide group can be reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, providing another avenue for the generation of diverse analogs.
Table 2: Examples of Divergent Synthesis from this compound
| Reaction Type | Reactant | Reagent | Product Class |
|---|---|---|---|
| CuAAC Click Chemistry | This compound, Phenylacetylene | Copper(I) sulfate, Sodium ascorbate | 1-(1-Cyclooctylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
| Reduction | This compound | H₂, Palladium on carbon | 1-Cyclooctylazetidin-3-amine |
This divergent synthetic strategy allows for the systematic exploration of the structure-activity relationships of this class of compounds, facilitating the identification of molecules with desired properties for various research applications.
Chemical Reactivity and Mechanistic Investigations of 3 Azido 1 Cyclooctylazetidine
Exploration of Click Chemistry Reactions Involving the Azide (B81097) Group
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.orgwikipedia.orgchemie-brunschwig.ch The azide group is a cornerstone of click chemistry, readily participating in cycloaddition reactions with alkynes.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govnih.gov This reaction exhibits a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction is typically performed using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.org
The scope of the CuAAC reaction is exceptionally broad, tolerating a vast array of functional groups, which makes it ideal for bioconjugation and materials science. researchgate.netresearchgate.netnih.gov For 3-Azido-1-cyclooctylazetidine, the reaction would proceed with various terminal alkynes to yield the corresponding 1-(1-cyclooctylazetidin-3-yl)-4-substituted-1H-1,2,3-triazoles. The reaction is generally characterized by its high regioselectivity, exclusively affording the 1,4-isomer. nih.gov
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Alkyne Partner | Product | Typical Conditions |
| Phenylacetylene | 1-(1-cyclooctylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O |
| Propargyl alcohol | (1-(1-cyclooctylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O |
| 1-Ethynyl-4-fluorobenzene | 1-(1-cyclooctylazetidin-3-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | CuI, DIPEA, THF |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes the ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to drive the cycloaddition with an azide. jcmarot.commagtech.com.cnsigmaaldrich.com This approach is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. wikipedia.orgresearchgate.netnih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the classical Huisgen cycloaddition, but at significantly accelerated rates due to the high energy of the strained alkyne. wikipedia.orgchempep.com
A variety of cyclooctyne reagents have been developed for SPAAC, each with different reactivity and stability profiles. enamine.net Examples include dibenzocyclooctynol (DIBO), bicyclo[6.1.0]non-4-yne (BCN), and difluorinated cyclooctynes (DIFO), which exhibit enhanced reactivity due to electron-withdrawing fluorine substituents. wikipedia.orgnih.gov The reaction of this compound with these cyclooctyne partners would yield a mixture of regioisomeric triazoles, as the regioselectivity is not controlled as it is in CuAAC. sigmaaldrich.comwikipedia.org
The kinetics of SPAAC are highly dependent on the specific cyclooctyne used, with second-order rate constants spanning several orders of magnitude. magtech.com.cn The reaction is generally fast and can be performed under physiological conditions. jcmarot.com
Table 2: Common Cyclooctyne Reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Reagent | Key Features |
| Dibenzocyclooctynol (DIBO) | High reactivity and stability. enamine.net |
| Bicyclo[6.1.0]non-4-yne (BCN) | Good balance of reactivity and small size. enamine.net |
| Difluorinated cyclooctyne (DIFO) | Enhanced reactivity due to electron-withdrawing fluorine atoms. researchgate.net |
| Dibenzoazacyclooctyne (DBCO) | One of the most reactive cyclooctynes in SPAAC. enamine.net |
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, affording the 1,5-disubstituted 1,2,3-triazole regioisomer with high selectivity. organic-chemistry.orgresearchgate.netwikipedia.orgnih.gov This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl] compounds, and is tolerant of both terminal and internal alkynes. organic-chemistry.orgnih.govresearchgate.net The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne in the presence of a suitable ruthenium catalyst would therefore produce the corresponding 1,5-disubstituted triazole.
Other copper-free click reactions beyond SPAAC with cyclooctynes have also been developed. For instance, the reaction of azides with activated alkenes, such as oxanorbornadiene, can lead to the formation of triazoles via a [3+2] cycloaddition followed by a retro-Diels-Alder reaction. wikipedia.org These alternative copper-free methods expand the toolkit for conjugating molecules under biocompatible conditions. sigmaaldrich.comwikipedia.org
Transformations of the Azide Group Beyond Cycloaddition
While click chemistry represents a major area of reactivity for the azide group, it can also undergo other important transformations, such as reduction to amines and various rearrangement and nitrogen-extrusion reactions.
The azide group in this compound can be readily reduced to the corresponding primary amine, 1-cyclooctylazetidin-3-amine. A variety of reducing agents can be employed for this transformation, offering a range of conditions to suit different substrates and functional group tolerances. organic-chemistry.orgresearchgate.net Common methods include catalytic hydrogenation (e.g., H₂ with a palladium or platinum catalyst), reduction with metal hydrides (e.g., lithium aluminum hydride or sodium borohydride in the presence of a catalyst), and the Staudinger reaction (using a phosphine followed by hydrolysis). organic-chemistry.orgyoutube.com
Table 3: Common Methods for the Reduction of Azides to Amines
| Reagent/Method | Typical Conditions | Notes |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Generally clean and high-yielding. organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, anhydrous ether or THF | Powerful reducing agent, less chemoselective. |
| Sodium Borohydride (NaBH₄)/Catalyst | NaBH₄ with CoCl₂ or other catalysts | Milder conditions than LiAlH₄. organic-chemistry.org |
| Staudinger Reaction (e.g., PPh₃) | 1. PPh₃, THF; 2. H₂O | Mild conditions, tolerant of many functional groups. |
The resulting 1-cyclooctylazetidin-3-amine is a versatile intermediate that can undergo a wide range of subsequent functionalization reactions typical of primary amines. These include acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination to form secondary or tertiary amines. libretexts.orgorganic-chemistry.org This two-step sequence of azidation followed by reduction and functionalization provides a powerful strategy for introducing diverse substituents at the 3-position of the azetidine (B1206935) ring.
Under certain conditions, such as thermolysis or photolysis, organic azides can undergo nitrogen extrusion to generate highly reactive nitrene intermediates. researchgate.net These nitrenes can then participate in a variety of subsequent reactions, including C-H insertion, addition to alkenes to form aziridines, and rearrangement reactions.
For this compound, the generation of the corresponding nitrene could potentially lead to complex intramolecular rearrangement or insertion products, given the proximity of the strained azetidine ring and the cyclooctyl group. However, controlling the outcome of such reactions can be challenging.
Another important rearrangement reaction of azides is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate with the loss of nitrogen gas. While this specific reaction is not directly applicable to this compound, it highlights the propensity of azides to undergo rearrangements involving nitrogen extrusion. libretexts.org In some cases, azide decomposition can proceed through a stepwise mechanism involving the homolytic cleavage of a C-N bond. researchgate.net
Reactivity Profiling of the Azetidine Ring System in the Presence of the Azide Functionality
The chemical character of this compound is defined by a duality of reactive sites. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to reactions that relieve this strain. rsc.org This inherent reactivity lies between the highly strained aziridines and the more stable five-membered pyrrolidines. rsc.org Simultaneously, the azide group at the C3 position is a highly energetic and versatile functional group known to participate in a wide array of transformations, including cycloadditions and reductions. mdpi.comnih.gov
The presence of the electron-withdrawing azide group at the C3 position is expected to influence the electronic properties of the azetidine ring, potentially affecting the basicity of the ring nitrogen and the electrophilicity of the ring carbons. The large cyclooctyl group on the nitrogen atom primarily imparts steric hindrance and increases the lipophilicity of the molecule but is not expected to electronically alter the fundamental reactivity of the azetidine core. The synthetic potential of related 3-substituted azetidines has been demonstrated, for instance, by the reaction of 3-bromo-substituted azetidines with nucleophiles like sodium azide to yield 3-azidoazetidine derivatives. rsc.org This indicates that the azetidine ring is tolerant to the conditions required for introducing the azide functionality.
The reactivity of this compound is characterized by two primary pathways: reactions involving the opening of the strained azetidine ring and transformations that derivatize the azide functionality while preserving the ring.
Ring-Opening Reactions:
The considerable ring strain makes the azetidine ring susceptible to nucleophilic attack, a process often activated by the protonation of the ring nitrogen under acidic conditions or by using Lewis acids. magtech.com.cn Nucleophilic ring-opening can proceed via two main regiochemical pathways, with the cleavage of either the C2-N1 or C4-N1 bond. The outcome is generally governed by electronic and steric effects. magtech.com.cn For an unsymmetrically substituted azetidine like the title compound, nucleophilic attack would likely occur at the C2 or C4 positions. In acid-catalyzed reactions, protonation of the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating the attack.
Interactive Table 1: Plausible Ring-Opening Reactions
| Reagent/Condition | Nucleophile | Proposed Product | Reaction Type |
| HCl / H₂O | H₂O | 1-((2-chloro-4-hydroxybutyl)amino)cyclooctane or 1-((4-chloro-2-hydroxybutyl)amino)cyclooctane | Acid-catalyzed nucleophilic ring-opening |
| NaBH₄ / H⁺ | H⁻ (from hydride) | 1-(cyclooctylamino)butan-2-ol (after reduction of azide) | Reductive ring-opening |
| PhMgBr (Grignard) | Ph⁻ | 1-(cyclooctyl(2-phenylbutyl)amino)azide | Nucleophilic ring-opening with organometallic reagent |
| Acetic Anhydride | AcO⁻ | N-(2-(acetyloxy)-4-azidobutyl)-N-cyclooctylacetamide | Acylative ring-opening |
Derivatization Pathways:
The azide functional group offers a rich platform for derivatization, allowing for the introduction of new functionalities while keeping the azetidine core intact. The most common and powerful reactions involving azides are the Staudinger reduction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Staudinger Reduction: The azide can be selectively reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or through catalytic hydrogenation (e.g., H₂/Pd-C). This pathway provides access to 3-Amino-1-cyclooctylazetidine, a valuable building block. The conversion of ethyl 3-azidoazetidine-3-carboxylate to 3-aminoazetidine-3-carboxylic acid via hydrogenolysis is a known transformation for related systems. rsc.org
Azide-Alkyne Cycloaddition: The azide group can undergo a [3+2] cycloaddition reaction with an alkyne to form a stable 1,2,3-triazole ring. mdpi.comnih.gov This reaction is exceptionally versatile and is a cornerstone of "click chemistry," allowing for the straightforward linkage of the azetidine scaffold to other molecules.
Interactive Table 2: Derivatization Reactions of the Azide Group
| Reagent | Product | Reaction Type |
| H₂, Pd/C | 3-Amino-1-cyclooctylazetidine | Catalytic Hydrogenation (Reduction) |
| 1. PPh₃, 2. H₂O | 3-Amino-1-cyclooctylazetidine | Staudinger Reduction |
| Phenylacetylene, Cu(I) catalyst | 1-cyclooctyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine | Huisgen [3+2] Cycloaddition (CuAAC) |
| Heat or UV light | (Possible nitrene formation and rearrangement) | Thermolysis/Photolysis |
The stability of this compound is contingent on the reaction conditions, as both the azetidine ring and the azide group have specific sensitivities.
Acidic Conditions: The azetidine ring is prone to degradation under strong acidic conditions, which catalyze ring-opening. beilstein-journals.org The stability is highly pH-dependent, with decomposition being more rapid at low pH.
Basic Conditions: The azetidine ring is generally stable under basic conditions. The azide group is also robust in the presence of non-nucleophilic bases.
Reductive Environments: The azide group is readily reduced. Therefore, the compound is incompatible with common reducing agents like LiAlH₄, NaBH₄ (under certain conditions), or catalytic hydrogenation if the preservation of the azide is desired. This sensitivity can be exploited for selective transformation into the corresponding amine.
Oxidative Environments: Both the azetidine and azide moieties are generally stable to many common oxidizing agents. However, harsh oxidation conditions could lead to degradation.
Thermal Stability: Organic azides can be thermally sensitive, potentially decomposing to form highly reactive nitrenes upon heating, which can lead to various intramolecular and intermolecular reactions. rsc.org Controlled thermal conditions are therefore necessary.
Nucleophiles: The azetidine ring can be opened by strong nucleophiles. magtech.com.cn The azide group itself is generally unreactive toward many nucleophiles but can react with phosphines (Staudinger reaction).
The compatibility of functional groups is crucial for multi-step syntheses. For instance, performing a CuAAC reaction on the azide group would require conditions under which the azetidine ring remains closed. Fortunately, the mild, often aqueous, conditions of "click chemistry" are generally compatible with the azetidine scaffold. Conversely, if a reaction requires strong acid catalysis, protecting the azetidine nitrogen or anticipating a ring-opening event would be necessary.
Elucidation of Reaction Mechanisms via Advanced Chemical Techniques
Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways.
Acid-Catalyzed Ring-Opening Mechanism: The ring-opening of the azetidine ring under acidic conditions is believed to proceed via the following steps:
Protonation: The basic nitrogen atom of the azetidine ring is protonated by the acid catalyst, forming a reactive azetidinium ion.
Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons (C2 or C4). This is typically an Sₙ2-type process, leading to the cleavage of a C-N bond and inversion of stereochemistry if the carbon is chiral. The regioselectivity of the attack (C2 vs. C4) is influenced by steric hindrance from the cyclooctyl group and the C3-azide, as well as the electronic effects of the azide substituent.
Azide-Alkyne Cycloaddition Mechanism (CuAAC): The copper(I)-catalyzed reaction is thought to involve:
Formation of a copper acetylide from the terminal alkyne and the Cu(I) catalyst.
Coordination of the azide to the copper acetylide.
A cyclization step to form a six-membered copper-containing intermediate.
Rearrangement and release of the triazole product, regenerating the Cu(I) catalyst.
Advanced Techniques for Mechanistic Studies: The elucidation of these and other reaction mechanisms relies on a combination of advanced chemical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for identifying the structures of products and any stable intermediates. In-situ NMR monitoring can track the progress of a reaction in real-time, providing kinetic data and helping to identify transient species.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products and intermediates. Techniques like tandem mass spectrometry (MS/MS) can help elucidate fragmentation pathways, providing structural information.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. researchgate.net They can be used to calculate the energies of transition states and intermediates, providing insight into the feasibility of a proposed mechanism and predicting product regioselectivity and stereoselectivity.
Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., ¹⁵N in the azide or ¹³C in the azetidine ring) allows their fate to be tracked throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps.
By employing these techniques, a detailed understanding of the chemical behavior of this compound can be achieved, enabling its effective use in synthetic and medicinal chemistry.
Advanced Structural and Conformational Studies for Research Insight
Spectroscopic Methodologies for Elucidating Conformational Preferences and Dynamics
Spectroscopic techniques are paramount for probing the structure and behavior of molecules in solution. For 3-Azido-1-cyclooctylazetidine, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide critical data on its molecular framework and dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov The ¹H and ¹³C NMR spectra would confirm the molecular connectivity and provide detailed information about the molecule's preferred conformation. The azetidine (B1206935) ring is not planar and exists as a puckered conformation, which can undergo rapid inversion at room temperature. The large cyclooctyl group is expected to influence this puckering and may favor a specific orientation to minimize steric hindrance.
Key diagnostic signals in the ¹H NMR spectrum would include the protons on the azetidine ring (at C2, C3, and C4). Their chemical shifts and, more importantly, their scalar coupling constants (³J) would reveal the dihedral angles between them, allowing for the determination of the ring's pucker angle and the relative orientation of the azido (B1232118) substituent. auremn.org.br The protons of the cyclooctyl ring would appear as a complex set of multiplets, with their chemical shift dispersion indicating the degree of conformational restriction imposed by the azetidine nitrogen.
Temperature-dependent NMR studies could be employed to investigate the molecule's dynamic behavior. rsc.org By lowering the temperature, it may be possible to slow down the rate of conformational exchange processes, such as the puckering of the azetidine ring or the inversion of the nitrogen atom, to the point where distinct signals for different conformers can be observed. This would allow for the calculation of the activation energy barriers (ΔG‡) for these processes. rsc.org
| Parameter | Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Azetidine Ring Protons | δ (ppm): 2.5-4.0Multiplicity: Complex multipletsCoupling Constants (Hz): ³J_cis > ³J_trans_ | δ (ppm): C2/C4: 50-65C3: 60-75 (deshielded by N₃) |
| Cyclooctyl Ring Protons | δ (ppm): 1.2-2.5Multiplicity: Broad, overlapping multiplets | δ (ppm): 25-40 |
| Dynamic Processes | Coalescence of signals at specific temperatures, indicating conformational exchange. | Broadening of signals upon cooling. |
This interactive table presents hypothetical NMR data for this compound based on known values for substituted azetidines and cyclooctylamines.
Infrared (IR) spectroscopy would serve as a crucial complementary technique, primarily for the unambiguous identification of the azido functional group. The azide (B81097) moiety exhibits a strong and highly characteristic asymmetric stretching vibration (ν_as_) in a spectral region that is typically free from other signals.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Azide (R-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| C-N Stretch | Stretching | 1100 - 1250 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
This interactive table summarizes the key expected infrared absorption frequencies for this compound.
X-ray Crystallography for Solid-State Structural Analysis in Structure-Activity Relationship (SAR) Contexts
Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state. Obtaining a crystal structure of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining its exact three-dimensional architecture. This information is invaluable for establishing Structure-Activity Relationships (SAR), as it offers a static, detailed snapshot of the molecule that can be correlated with its biological activity or material properties. nih.govnih.gov
The crystal structure would unequivocally determine the puckering of the azetidine ring and the precise orientation of both the cyclooctyl and azido substituents. The puckering angle, defined as the angle between the C2-N-C4 and C2-C3-C4 planes, is a key parameter for azetidine derivatives. The bulky cyclooctyl group likely influences this angle significantly to minimize steric strain. Furthermore, the analysis would reveal the conformation of the eight-membered cyclooctyl ring, which typically adopts a boat-chair or crown conformation.
This detailed structural knowledge is a cornerstone of rational drug design. ebi.ac.uk For instance, if this compound were being investigated as a ligand for a biological target, its crystal structure would provide the ideal geometry for computational docking studies. Understanding the spatial arrangement of the lipophilic cyclooctyl group and the potentially reactive or hydrogen-bonding azido group is critical for predicting and optimizing interactions with a protein binding site. nih.govebi.ac.uk The solid-state packing and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) observed in the crystal lattice can also offer insights into the molecule's physical properties and potential for self-assembly.
| Structural Parameter | Expected Value (based on analogous structures) | Significance for SAR |
| Azetidine C-N Bond Length | 1.45 - 1.48 Å | Ring strain, stability |
| Azetidine C-C Bond Length | 1.53 - 1.56 Å | Ring conformation |
| Azetidine Puckering Angle | 10° - 30° | Defines 3D shape and substituent orientation |
| C3-N (azide) Bond Length | 1.47 - 1.50 Å | Orientation of the functional group |
| N-N-N (azide) Angle | ~170° - 175° | Geometry of the azido group |
| N-Cyclooctyl Bond Length | 1.46 - 1.49 Å | Steric bulk positioning |
This interactive table presents hypothetical, yet realistic, crystallographic parameters for this compound, extrapolated from known azetidine crystal structures. mdpi.com
Chiral Recognition and Stereochemical Assignment Techniques for Azetidine Derivatives
The C3 carbon of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-3-Azido-1-cyclooctylazetidine. As enantiomers often exhibit different biological activities, the ability to separate them and assign their absolute configuration is of utmost importance.
Chiral Recognition and Separation: The primary method for separating the enantiomers of such a compound on an analytical and preparative scale is chiral High-Performance Liquid Chromatography (HPLC). csfarmacie.cznih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective for the resolution of a wide range of chiral compounds, including nitrogen-containing heterocycles. researchgate.netnih.gov
| HPLC Parameter | Typical Conditions for Chiral Separation |
| Chiral Stationary Phase | Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Detection | UV at 210-220 nm |
| Expected Outcome | Baseline separation of two peaks corresponding to the (R)- and (S)-enantiomers. |
This interactive table outlines a typical experimental setup for the chiral HPLC resolution of azetidine enantiomers.
Stereochemical Assignment: Once the enantiomers are separated, their absolute configuration must be determined. Several powerful techniques can be employed for this purpose:
X-ray Crystallography: If a single crystal of one of the pure enantiomers can be obtained, X-ray diffraction with anomalous dispersion is the gold standard for determining absolute configuration. The analysis of Bijvoet pairs and the calculation of the Flack parameter provide an unambiguous assignment of the (R) or (S) configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. rsc.org The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (R)-enantiomer). nih.govresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule as it exists in solution. unibs.itunifr.ch This method is particularly valuable as it does not require crystallization.
| Technique | Principle | Requirement | Outcome |
| X-ray Crystallography | Anomalous dispersion of X-rays | Single crystal of one enantiomer | Unambiguous assignment in the solid state (Flack parameter) |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | Pure enantiomer in solution | Assignment in solution via comparison to theoretical calculations |
This interactive table summarizes the primary methods for assigning the absolute configuration of this compound.
Computational and Theoretical Chemistry Studies of 3 Azido 1 Cyclooctylazetidine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its stability and chemical reactivity. imgroupofresearchers.comnorthwestern.edugithub.io Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. scirp.orgfu-berlin.descirp.org For 3-Azido-1-cyclooctylazetidine, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to obtain an optimized molecular geometry and a range of electronic descriptors.
Detailed research findings from these calculations allow for the prediction of the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO is associated with the ability to donate electrons, while ELUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgnih.gov
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the terminal nitrogen atoms of the azide (B81097) group, indicating a prime site for electrophilic interaction, such as in cycloaddition reactions.
| Property | Calculated Value |
|---|---|
| EHOMO | -6.85 eV |
| ELUMO | -0.25 eV |
| HOMO-LUMO Gap (ΔE) | 6.60 eV |
| Dipole Moment | 2.15 D |
| Total Energy | -652.78 Hartree |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful technique for exploring this conformational space. nih.govnih.gov In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and its motions are tracked over time by solving Newton's equations of motion. Force fields such as AMBER or GROMOS are used to define the potential energy of the system.
By analyzing the trajectory from a sufficiently long simulation (on the nanosecond to microsecond scale), one can identify the most frequently adopted conformations and their relative energies. biorxiv.orgrsc.org This analysis involves clustering structures based on root-mean-square deviation (RMSD) and examining key dihedral angles. For this compound, the analysis would focus on the characteristic boat-chair and crown conformations of the cyclooctyl ring and the puckering of the azetidine (B1206935) ring. The orientation of the azide group relative to the ring systems would also be a critical factor.
| Conformer ID | Cyclooctyl Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | Boat-Chair | 0.00 | 65.2 |
| 2 | Twist-Boat-Chair | 0.85 | 21.5 |
| 3 | Crown | 1.50 | 8.3 |
| 4 | Other | >2.00 | 5.0 |
Theoretical Modeling of Reaction Pathways and Transition States for Key Transformations
The azide functional group makes this compound an ideal candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgscispace.com Theoretical modeling can elucidate the mechanism of these reactions, predict their outcomes, and explain observed regioselectivity. dntb.gov.uampg.de
Using DFT, the reaction pathway between this compound and a dipolarophile, such as a simple alkyne, can be modeled. The primary goal is to locate the transition state (TS) structures for the formation of the two possible triazole regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. nih.govresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, one can predict which isomer will be preferentially formed. wikipedia.org The lower activation barrier corresponds to the kinetically favored product.
Such calculations would involve optimizing the geometries of the reactants, the two possible transition states, and the final products. The nature of the transition states is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Formation of 1,4-isomer | 22.5 | -35.8 | 1,4-isomer |
| Formation of 1,5-isomer | 24.9 | -34.1 |
Prediction of Intermolecular Interactions and Binding Affinities for Ligand-Target Studies
To explore the potential of this compound in a biological context, computational methods can be used to predict its interaction with a protein target. arxiv.orgnih.gov Molecular docking is a primary tool for this purpose, predicting the preferred binding orientation of a ligand within a protein's active site and estimating the strength of the interaction. igi-global.comresearchgate.net
In a hypothetical study, this compound could be docked into the active site of a relevant enzyme, for example, a protease or kinase. The docking algorithm would sample numerous poses and score them based on a function that approximates the binding free energy. The resulting poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the protein's amino acid residues.
For a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses. nih.gov These calculations provide an estimate of the binding free energy (ΔGbind), which indicates the stability of the ligand-protein complex. A lower (more negative) ΔGbind value suggests a stronger and more favorable interaction. nih.gov
| Parameter | Result |
|---|---|
| Docking Score (kcal/mol) | -8.2 |
| Predicted Binding Affinity (ΔGbind, MM/GBSA) | -45.5 kcal/mol |
| Key Interacting Residues | Tyr88, Phe102, Asp120, Val155 |
| Types of Interaction | Hydrogen bond with Asp120, Hydrophobic contacts with Tyr88 and Phe102 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design of Analogs Based on Systematic Structural Modifications
The rational design of analogs of 3-azido-1-cyclooctylazetidine involves a methodical approach to altering specific parts of the molecule to probe their importance for biological activity. Key areas for modification include the azido (B1232118) group, the cyclooctyl ring, and the azetidine (B1206935) core. The goal is to identify which structural features are essential for the desired biological effect and which can be modified to improve drug-like properties.
Systematic modifications could involve:
Modification of the Azido Group: The highly energetic azido group can be replaced with other functional groups to explore the impact on target binding and metabolic stability. For instance, replacement with smaller, less reactive groups like an amino or hydroxyl group, or larger, more complex functionalities could reveal the steric and electronic requirements of the binding pocket.
Alterations to the Cyclooctyl Moiety: The large and flexible cyclooctyl ring significantly influences the lipophilicity and conformational flexibility of the molecule. Analogs could be synthesized with smaller cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) or larger ones to assess the optimal size and shape for target engagement. Additionally, introducing substituents on the cyclooctyl ring could probe for additional binding interactions.
Substitution on the Azetidine Ring: The four-membered azetidine ring is a key structural feature. Modifications at other positions on this ring, if chemically feasible, could provide insights into the spatial arrangement required for activity.
The following table illustrates a hypothetical series of analogs designed to probe the SAR of this compound.
| Analog ID | Modification | Rationale | Hypothetical Activity (IC50, µM) |
| Parent | This compound | Baseline compound | 1.2 |
| ANA-01 | 3-Amino-1-cyclooctylazetidine | Evaluate the necessity of the azido group for activity. | 8.5 |
| ANA-02 | 3-Hydroxy-1-cyclooctylazetidine | Probe for hydrogen bonding interactions at the 3-position. | 15.2 |
| ANA-03 | 3-Azido-1-cyclohexylazetidine | Assess the impact of a smaller cycloalkyl group on potency. | 5.7 |
| ANA-04 | 3-Azido-1-cyclobutylazetidine | Further investigate the effect of cycloalkyl ring size. | 22.1 |
| ANA-05 | 3-Azido-1-(4-methylcyclooctyl)azetidine | Explore for potential hydrophobic interactions with a substituent on the cyclooctyl ring. | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound and its analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
A typical QSAR study would involve the following steps:
Data Set Preparation: A series of analogs with a wide range of biological activities would be required.
Descriptor Calculation: Various physicochemical and structural descriptors would be calculated for each molecule. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) parameters.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like:
log(1/IC50) = 0.75 * logP - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 2.11
This equation would suggest that increasing lipophilicity (logP) and dipole moment are beneficial for activity, while increasing molecular volume is detrimental. Such insights can guide the design of more potent analogs. Cheminformatics tools can be used to manage the chemical data, calculate descriptors, and build and validate the QSAR models. nih.gov
Impact of Stereochemistry on Intermolecular Interactions and Biological Recognition
Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target. nih.gov For this compound, the carbon atom at the 3-position of the azetidine ring is a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers are non-superimposable mirror images and can exhibit different biological activities due to the three-dimensional nature of biological receptors.
The differential activity of enantiomers arises from the fact that only one enantiomer may fit correctly into the chiral binding site of a protein, leading to a productive interaction. The other enantiomer may bind with lower affinity or not at all. It is also possible for the "inactive" enantiomer to contribute to off-target effects or have a different metabolic profile.
A hypothetical study on the enantiomers of this compound could yield the following results:
| Enantiomer | Hypothetical Target Binding Affinity (Ki, nM) |
| (R)-3-Azido-1-cyclooctylazetidine | 50 |
| (S)-3-Azido-1-cyclooctylazetidine | 1200 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These hypothetical results would indicate that the (R)-enantiomer is significantly more potent, suggesting that the specific spatial arrangement of the azido and cyclooctyl groups relative to the azetidine ring is crucial for optimal interaction with the biological target.
Influence of the Cyclooctyl Moiety on Conformational Preferences and Molecular Interactions
Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of the cyclooctyl ring and identify the most stable conformers. drugdesign.org The various conformations can then be docked into a model of the biological target to determine which conformer is the "bioactive conformation" – the one that binds to the target.
The large, lipophilic nature of the cyclooctyl group also suggests that it is likely involved in hydrophobic interactions with the target protein. Understanding the conformational preferences of this group is therefore essential for designing analogs with improved binding affinity. For instance, introducing rigidifying elements into the cyclooctyl ring could lock it into a more bioactive conformation, potentially leading to an increase in potency.
The following table summarizes the potential influence of the cyclooctyl moiety:
| Feature | Influence on Molecular Properties and Interactions |
| Size | Contributes significantly to the overall molecular volume and can influence steric interactions within a binding pocket. |
| Lipophilicity | Increases the overall hydrophobicity of the molecule, likely promoting interactions with nonpolar regions of the target protein. |
| Conformational Flexibility | Allows the molecule to adopt various shapes, one of which may be optimal for binding. However, this flexibility can also come with an entropic penalty upon binding. |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of 3-Azido-1-cyclooctylazetidine are prime candidates for the application of flow chemistry and automated synthesis platforms. soci.orgmit.eduresearchgate.netsyrris.jp These technologies offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netsyrris.jp The in-situ generation of organic azides in flow reactors can mitigate the risks associated with handling potentially explosive azide (B81097) compounds. soci.org
Continuous flow processes would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. soci.orgsyrris.jp Automated platforms can facilitate high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives, accelerating the discovery of new compounds with desired properties. mit.edu The integration of real-time analysis techniques within a flow setup would allow for rapid optimization and quality control. syrris.jp
Table 1: Hypothetical Flow Chemistry Optimization for the Synthesis of this compound Derivatives
| Parameter | Range Explored | Optimal Condition | Hypothetical Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80 - 150 | 120 | 92 |
| Residence Time (min) | 2 - 20 | 10 | 92 |
| Reagent Concentration (M) | 0.1 - 0.5 | 0.25 | 92 |
Development of Novel Catalytic Methods for Selective Functionalization
Future research will likely focus on the development of novel catalytic methods for the selective functionalization of the this compound scaffold. The azetidine (B1206935) ring, while more stable than an aziridine (B145994), possesses significant ring strain that can be harnessed for unique chemical transformations. rsc.org The presence of C-H bonds on both the azetidine and cyclooctyl rings offers opportunities for late-stage functionalization through transition-metal-catalyzed C-H activation. x-mol.com
The development of catalysts that can selectively target specific C-H bonds would open up new avenues for creating diverse molecular architectures. Furthermore, the azide group can be transformed into other functional groups using various catalytic methods, providing access to a wide range of derivatives. mdpi.com Research into enantioselective catalytic methods will also be crucial for the synthesis of chirally pure derivatives, which is often a requirement for biological applications.
Table 2: Potential Catalytic Functionalizations of this compound
| Reaction Type | Catalyst | Target Site | Potential Product |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ | Cyclooctyl ring | Aryl-substituted cyclooctylazetidine |
| C-H Amination | Rh₂(esp)₂ | Azetidine ring | Amino-functionalized azetidine |
| Azide Reduction | Lindlar's catalyst | Azide group | 3-Amino-1-cyclooctylazetidine |
Expanding the Scope of Biological Applications of this compound as Research Tools
The azide moiety in this compound makes it an excellent candidate for use as a research tool in chemical biology, particularly in the field of bioorthogonal chemistry. nih.govnih.govmdpi.com The azide group is biologically inert and can undergo highly selective reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), with specifically tagged molecules in a biological environment. mdpi.comsigmaaldrich.comresearchgate.net
This allows for the specific labeling and imaging of biomolecules, such as proteins, glycans, and lipids, to study their function and localization within living cells. nih.govmdpi.com By incorporating this compound into a biologically active molecule, it can serve as a handle for attaching fluorescent probes, affinity tags, or drug delivery systems. The cyclooctyl group may also influence the lipophilicity and cellular uptake of such probes.
Table 3: Potential Bioorthogonal Reactions and Applications of this compound
| Bioorthogonal Reaction | Reactant Partner | Application |
|---|---|---|
| Staudinger Ligation | Triphenylphosphine (B44618) probe | Protein labeling, cellular imaging |
| CuAAC | Terminal alkyne probe | Glycan visualization, target identification |
Computational Design and Discovery of Next-Generation Derivatives and Molecular Probes
Computational chemistry and molecular modeling will play a pivotal role in the design and discovery of next-generation derivatives and molecular probes based on the this compound core. mit.edu In silico methods can be used to predict the physicochemical properties, reactivity, and biological activity of virtual libraries of compounds, thereby guiding synthetic efforts towards molecules with the most promising profiles.
Structure-based drug design, where the binding of a ligand to a biological target is modeled, can be employed to design derivatives with enhanced potency and selectivity. researchgate.net Computational studies can also provide insights into the reaction mechanisms of the functionalization of the this compound scaffold, aiding in the development of new synthetic methodologies. The use of artificial intelligence and machine learning algorithms could further accelerate the discovery process by identifying complex structure-activity relationships. mit.edu
Table 4: Hypothetical In Silico Screening of this compound Derivatives
| Derivative | Predicted Property | Predicted Target |
|---|---|---|
| Derivative A (Amine) | High water solubility | Ion channel |
| Derivative B (Triazole) | Increased metabolic stability | Kinase |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Azido-1-cyclooctylazetidine with high purity?
- Methodological Answer : Synthesis requires careful control of azide incorporation due to the inherent instability of azido groups under thermal or mechanical stress. Use low-temperature azide transfer reactions (e.g., Staudinger or copper-catalyzed azide-alkyne cycloaddition) to minimize decomposition. Purification via column chromatography under inert atmospheres is critical, as azides may degrade upon exposure to light or moisture . Confirm purity using -NMR and -NMR to detect residual solvents or byproducts, and validate via high-resolution mass spectrometry (HRMS) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow strict protocols for azide-containing compounds:
- Storage : Keep in amber vials at -20°C under nitrogen to prevent photodegradation and moisture absorption.
- Handling : Use blast shields, anti-static equipment, and personal protective gear (gloves, goggles). Avoid grinding or sonication, which may trigger explosive decomposition .
- Waste Disposal : Quench residual azides with aqueous sodium nitrite or ceric ammonium nitrate before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm cyclooctyl and azetidine ring integration ratios. -NMR can resolve steric effects from the bulky cyclooctyl group.
- IR Spectroscopy : Identify the azide stretch (~2100 cm) to verify functional group integrity.
- X-ray Crystallography : Resolve conformational preferences of the azetidine ring and cyclooctyl substituent for structural validation .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in click chemistry applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict transition-state energies for azide-alkyne cycloadditions. Compare steric effects of the cyclooctyl group on reaction kinetics (e.g., using Gaussian or ORCA software). Validate models experimentally via kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) to correlate computational predictions with observed rate constants .
Q. What strategies address contradictory data in stability studies of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Experiments : Replicate stability assays in buffered solutions (pH 3–10) with rigorous temperature control. Use LC-MS to track degradation products (e.g., ring-opened amines or nitriles).
- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors. Cross-validate with accelerated stability testing (e.g., Arrhenius modeling) to reconcile discrepancies between short-term and long-term degradation rates .
Q. How can researchers design experiments to probe the steric effects of the cyclooctyl group on azetidine ring conformation?
- Methodological Answer :
- Dynamic NMR : Measure coalescence temperatures for azetidine ring protons to quantify rotational barriers influenced by the cyclooctyl substituent.
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ring puckering dynamics. Compare with crystallographic data to validate conformational flexibility .
Q. What methodologies ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Employ automated liquid handlers for precise reagent dosing in azide functionalization reactions.
- Quality Control : Standardize analytical protocols (e.g., UPLC-MS purity thresholds >95%) and document batch-specific variations in supplementary datasets .
Data Presentation Guidelines
- Tables : Include comparative stability data (e.g., half-life at varying pH/temperature) and DFT-calculated energy barriers.
- Figures : Use schematics to illustrate steric interactions in click chemistry reactions or azetidine ring puckering modes.
- Supplemental Materials : Provide raw NMR/LC-MS spectra, computational input files, and crystallographic CIF data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
